Cas no 93974-08-4 ((2E)-3-3-(Trifluoromethyl)phenylacrylamide)
93974-08-4 structure
Product Name:(2E)-3-3-(Trifluoromethyl)phenylacrylamide
CAS-nummer:93974-08-4
MF:C12H8FNO3
MW:233.195226669312
CID:797553
PubChem ID:736302
Update Time:2025-04-19
(2E)-3-3-(Trifluoromethyl)phenylacrylamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-fluoro-2-(2-nitrophenoxy)-
- 2-fluorophenyl 2-nitrophenyl ether
- 1-(2-fluorophenoxy)-2-nitrobenzene
- FT-0720240
- 1-fluoro-2-(2-nitrophenoxy)benzene
- AKOS015912960
- CS-0458835
- 2-Fluoro-2'-nitrodiphenyl ether
- AKOS001032766
- Z31206564
- XVZDYNSMGNIZSS-UHFFFAOYSA-N
- 2-Fluorophenyl 2-nitrophenyl ether, Selectophore(TM), >=98.0%
- 2-(2-fluorophenoxy)-1-nitrobenzene
- 2-FLUORO-2-NITRODIPHENYLETHER
- 93974-08-4
- SCHEMBL1340459
- o-Fluorophenyl o-nitrophenyl ether
- G79858
- Benzene, 1-fluoro-2-(2-nitrophenoxy)-
- (2E)-3-3-(Trifluoromethyl)phenylacrylamide
-
- Inchi: 1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
- InChI-sleutel: XVZDYNSMGNIZSS-UHFFFAOYSA-N
- LACHT: FC1C=CC=CC=1OC1C=CC=CC=1[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 233.04882128g/mol
- Monoisotopische massa: 233.04882128g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 55Ų
Experimentele eigenschappen
- Dichtheid: 1.315 g/mL at 20 °C(lit.)
- Kookpunt: 296.5°C at 760 mmHg
- Vlampunt: 125 °C
- Brekindex: 1.587
(2E)-3-3-(Trifluoromethyl)phenylacrylamide Beveiligingsinformatie
- WGK Duitsland:3
- FLUKA MERK F CODES:9
(2E)-3-3-(Trifluoromethyl)phenylacrylamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01868-5ml |
1-Fluoro-2-(2-nitrophenoxy)benzene |
93974-08-4 | 5ml |
¥3718.0 | 2021-09-04 | ||
| TRC | E220100-250mg |
(2E)-3-[3-(Trifluoromethyl)phenyl]acrylamide |
93974-08-4 | 250mg |
$ 110.00 | 2022-06-05 | ||
| TRC | E220100-500mg |
(2E)-3-[3-(Trifluoromethyl)phenyl]acrylamide |
93974-08-4 | 500mg |
$ 185.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 47390-5ML-F |
(2E)-3-3-(Trifluoromethyl)phenylacrylamide |
93974-08-4 | Selectophore | 5ML |
2857.67 | 2021-05-12 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-254251-5 ml |
2-Fluorophenyl 2-nitrophenyl ether, |
93974-08-4 | ≥98% | 5ml |
¥1444.00 | 2023-06-20 | |
| A2B Chem LLC | AI62791-100mg |
2-Fluoro-2'-nitrodiphenyl ether |
93974-08-4 | 98% | 100mg |
$35.00 | 2024-07-18 | |
| A2B Chem LLC | AI62791-250mg |
2-Fluoro-2'-nitrodiphenyl ether |
93974-08-4 | 98% | 250mg |
$52.00 | 2024-07-18 | |
| A2B Chem LLC | AI62791-1g |
2-Fluoro-2'-nitrodiphenyl ether |
93974-08-4 | 98% | 1g |
$94.00 | 2024-07-18 | |
| A2B Chem LLC | AI62791-5g |
2-Fluoro-2'-nitrodiphenyl ether |
93974-08-4 | 98% | 5g |
$260.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529502-100mg |
1-Fluoro-2-(2-nitrophenoxy)benzene |
93974-08-4 | 98% | 100mg |
¥180.00 | 2024-04-24 |
(2E)-3-3-(Trifluoromethyl)phenylacrylamide Gerelateerde literatuur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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